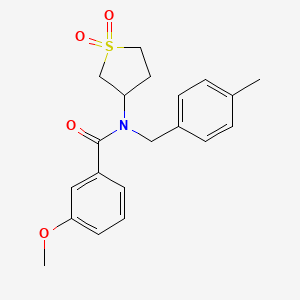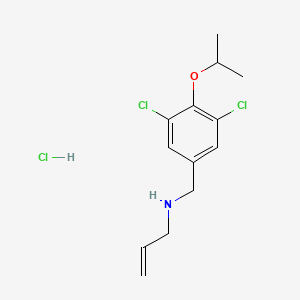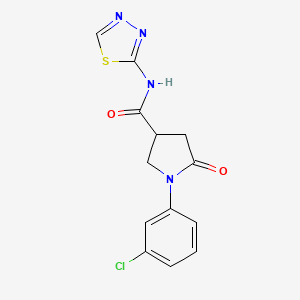![molecular formula C15H22N2O2S B4388451 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4388451.png)
2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide
Overview
Description
2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MMB has been shown to have a variety of effects on biological systems, making it a valuable tool for studying various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood, but it is believed to act on the endocannabinoid system by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to affect the levels of certain neurotransmitters in the brain, including serotonin and dopamine, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its specificity for FAAH inhibition, which allows for more targeted studies on the endocannabinoid system. Additionally, 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide, including further studies on its anti-cancer effects and its potential use as a pain management tool. Additionally, researchers may investigate the effects of 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide on other physiological and biochemical processes, such as immune function and neurodegenerative diseases. Finally, the development of more soluble forms of 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide may expand its potential use in lab experiments.
Scientific Research Applications
2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, pain management, and cancer research. 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have analgesic effects in animal models, making it a potentially useful tool for studying pain management. Additionally, 2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have anti-cancer effects in vitro, suggesting that it may be a useful compound for further cancer research.
properties
IUPAC Name |
2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-20-14-6-3-2-5-13(14)15(18)16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6H,4,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCUHOYGPAOJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)



![3-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4388409.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4388415.png)
![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)
![4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4388465.png)